5-(4-METHYLBENZAMIDO)-1-PHENYL-N,N-DIPROPYL-1H-PYRAZOLE-4-CARBOXAMIDE
Description
5-(4-METHYLBENZAMIDO)-1-PHENYL-N,N-DIPROPYL-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrazole ring substituted with a phenyl group, a dipropylamino group, and a 4-methylbenzamido group. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.
Properties
IUPAC Name |
5-[(4-methylbenzoyl)amino]-1-phenyl-N,N-dipropylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2/c1-4-15-27(16-5-2)24(30)21-17-25-28(20-9-7-6-8-10-20)22(21)26-23(29)19-13-11-18(3)12-14-19/h6-14,17H,4-5,15-16H2,1-3H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQXSDIUUWQTCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(4-METHYLBENZAMIDO)-1-PHENYL-N,N-DIPROPYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Substitution Reactions: The phenyl group is introduced via electrophilic aromatic substitution reactions.
Amidation: The 4-methylbenzamido group is attached through an amidation reaction, where the amine group reacts with 4-methylbenzoyl chloride in the presence of a base.
Introduction of Dipropylamino Group: The dipropylamino group is introduced through nucleophilic substitution reactions, where the pyrazole nitrogen reacts with dipropylamine.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
5-(4-METHYLBENZAMIDO)-1-PHENYL-N,N-DIPROPYL-1H-PYRAZOLE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dipropylamino group can be replaced with other nucleophiles under appropriate conditions.
Hydrolysis: Acidic or basic hydrolysis can break down the amide bond, leading to the formation of carboxylic acids and amines.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(4-METHYLBENZAMIDO)-1-PHENYL-N,N-DIPROPYL-1H-PYRAZOLE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Biological Studies: Researchers investigate its effects on various biological pathways and its potential as a therapeutic agent for diseases such as cancer and inflammatory disorders.
Materials Science: The compound’s unique structure allows it to be used in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Chemical Biology: It is used as a probe to study the interactions between small molecules and biological macromolecules, providing insights into molecular mechanisms and pathways.
Mechanism of Action
The mechanism of action of 5-(4-METHYLBENZAMIDO)-1-PHENYL-N,N-DIPROPYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain kinases or enzymes involved in signal transduction, leading to altered cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
5-(4-METHYLBENZAMIDO)-1-PHENYL-N,N-DIPROPYL-1H-PYRAZOLE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
5-(4-METHYLBENZAMIDO)-2-(PHENYLAMINO)THIAZOLE-4-CARBOXAMIDE: This compound shares a similar amido and carboxamide structure but differs in the heterocyclic core, which is a thiazole instead of a pyrazole.
5-(4-METHYLBENZOYLAMINO)-BIPHENYL-3,4’-DICARBOXYLIC ACID 3-DIMETHYLAMIDE-4’-HYDROXYAMIDE: This compound has a similar benzamido group but differs in the overall structure and functional groups.
Thiazole-5-carboxylic acid derivatives: These compounds share the carboxamide functional group but have different core structures and substituents.
The uniqueness of 5-(4-METHYLBENZAMIDO)-1-PHENYL-N,N-DIPROPYL-1H-PYRAZOLE-4-CARBOXAMIDE lies in its specific combination of functional groups and its pyrazole core, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
